molecular formula C16H10FNO B6337658 4-(3-Fluorobenzoyl)quinoline;  97% CAS No. 1178138-96-9

4-(3-Fluorobenzoyl)quinoline; 97%

Cat. No. B6337658
M. Wt: 251.25 g/mol
InChI Key: AZQHACLDMUVDTR-UHFFFAOYSA-N
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Description

4-(3-Fluorobenzoyl)quinoline is a chemical compound with the molecular formula C16H10FNO and a molecular weight of 251.26 g/mol . .


Molecular Structure Analysis

The InChI code for 4-(3-Fluorobenzoyl)quinoline is 1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H .


Physical And Chemical Properties Analysis

The boiling point of 4-(3-Fluorobenzoyl)quinoline is predicted to be 416.7±25.0 °C, and its density is predicted to be 1.261±0.06 g/cm3 .

Scientific Research Applications

Fluorescence and Biochemical Studies

Quinoline derivatives, including those similar to 4-(3-Fluorobenzoyl)quinoline, are known for their efficient fluorescence properties. These compounds are extensively utilized in biochemistry and medicine, particularly in studying various biological systems. The search for new, more sensitive, and selective compounds remains significant due to their potential applications as DNA fluorophores, antioxidants, and radioprotectors. Aminoquinolines, a related category, show promising results in these areas, demonstrating the broad utility of quinoline derivatives in scientific research (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated quinoline derivatives has been explored due to their potential applications in various fields, including as solid-state fluorinated compounds. These compounds are synthesized via eco-friendly and convenient methods, often involving solid-state reactions at room temperature. Such synthetic strategies highlight the adaptability and environmental compatibility of quinoline derivatives in research and potential industrial applications (Kumara Swamy et al., 2022).

Antimicrobial Properties

Quinoline derivatives have been investigated for their antimicrobial properties, particularly against tuberculosis. Certain derivatives have shown significant anti-tubercular activities, with specific compounds identified as promising agents against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. These findings underscore the potential of quinoline derivatives in developing new antimicrobial agents, addressing the growing concern of drug-resistant bacterial infections (Venugopala et al., 2020).

Fluorophores for Biological Applications

The synthesis and characterization of novel quinoline-based fluorophores, such as 3-hydroxykynurenic acid, demonstrate the potential of quinoline derivatives in biological applications. These compounds exhibit strong fluorescence and photostability, making them suitable for various biological studies, including cellular imaging. Their biocompatibility and specific intracellular localization highlight the utility of quinoline derivatives in advancing fluorescence-based techniques in biological research (Shmidt et al., 2019).

properties

IUPAC Name

(3-fluorophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQHACLDMUVDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorobenzoyl)quinoline

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